

Thesinine: A Comprehensive Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thesium minkwitzianum and Borago officinalis (borage). As a member of the pyrrolizidine alkaloid class of compounds, **thesinine** and its derivatives are of significant interest to researchers in natural product chemistry, toxicology, and drug development due to their biological activities. This technical guide provides a detailed overview of the structure and stereochemistry of **thesinine**, including its absolute configuration and isomeric forms. It also outlines general experimental protocols for its isolation and structural elucidation and discusses its known and predicted biological activities and signaling pathways.

Chemical Structure and Properties

Thesinine is an ester of the necine base (+)-isoretronecanol and (E)-3-(4-hydroxyphenyl)prop-2-enoic acid (p-coumaric acid). Its chemical formula is C17H21NO3, with a molecular weight of 287.35 g/mol.

Table 1: Chemical Identifiers and Properties of Thesinine

Property	Value	Source
IUPAC Name	[(1R,8R)-2,3,5,6,7,8- hexahydro-1H-pyrrolizin-1- yl]methyl (E)-3-(4- hydroxyphenyl)prop-2-enoate	PubChem
CAS Number	488-02-8	PubChem
Molecular Formula	C17H21NO3	PubChem
Molecular Weight	287.35 g/mol	PubChem
InChI	InChI=1S/C17H21NO3/c19- 15-6-3-13(4-7-15)5-8- 17(20)21-12-14-9-11-18-10-1- 2-16(14)18/h3-8,14,16,19H,1- 2,9-12H2/b8- 5+/t14-,16+/m0/s1	PubChem
SMILES	C1C[C@@H]2INVALID- LINK COC(=O)/C=C/C3=CC=C(C=C 3)O	PubChem

Stereochemistry

The stereochemistry of **thesinine** is critical to its structure and function. The molecule possesses two chiral centers in the pyrrolizidine core and a double bond in the necic acid moiety capable of E/Z isomerism.

- Absolute Configuration: The IUPAC name specifies the absolute configuration at the two stereocenters as (1R, 8R). This configuration is crucial for its biological activity and interaction with molecular targets.
- Geometric Isomerism: The double bond in the p-coumaric acid moiety is in the E (trans) configuration. The corresponding Z (cis) isomer, Z-**thesinine**, has also been reported, often found alongside the E isomer in natural sources.

Glycosylated Derivatives: Thesinine can also exist in glycosylated forms. For instance,
 thesinine-4'-O-beta-D-glucoside has been isolated from Borago officinalis.[1]

Spectroscopic Data

Detailed spectroscopic data for **thesinine** is limited in the public domain. However, data for its glycosylated derivatives and related pyrrolizidine alkaloids provide a basis for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

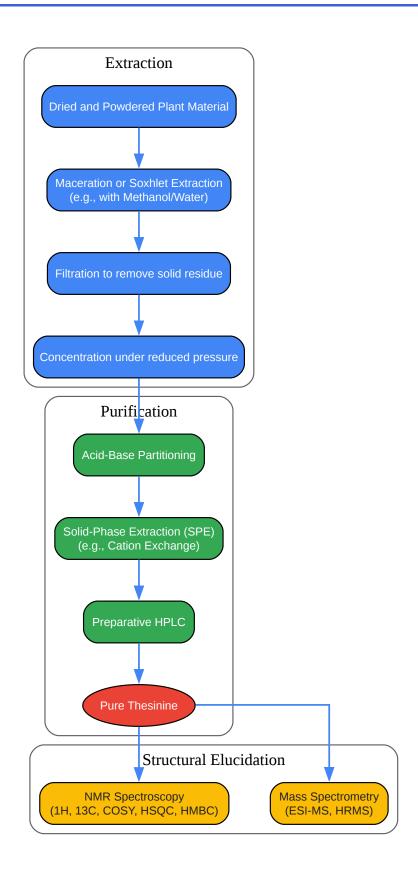
While a complete, assigned 1H and 13C NMR spectrum for **thesinine** is not readily available in the literature, 13C NMR data for its derivative, **thesinine**-4'-O-beta-D-glucopyranoside, has been published.[1] This data can be used to approximate the chemical shifts of the **thesinine** core.

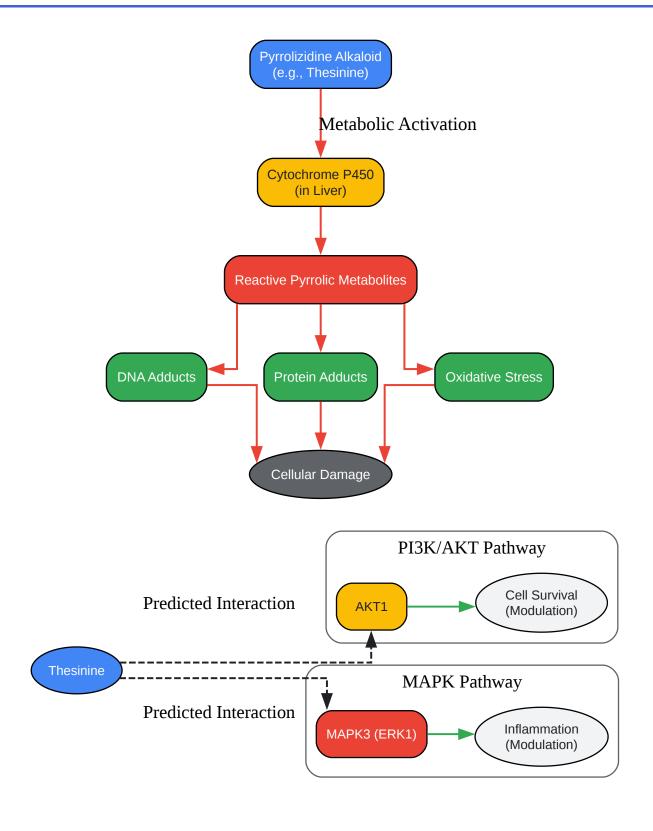
Table 2: 13C NMR Chemical Shifts of **Thesinine**-4'-O-beta-D-glucopyranoside (Data for a closely related derivative)

Carbon Atom	Chemical Shift (ppm)
Pyrrolizidine Moiety	
C-1	~60-70
C-2	~30-40
C-3	~50-60
C-5	~50-60
C-6	~30-40
C-7	~30-40
C-8	~70-80
C-9	~60-70
Necic Acid Moiety	
C-1'	~120-130
C-2'	~140-150
C-3'	~110-120
C-4'	~150-160
C-5'	~110-120
C-6'	~120-130
C=O	~160-170

Note: The chemical shifts are approximate and based on the glycosylated derivative. The actual values for **thesinine** may vary.

X-ray Crystallography


A crystal structure for **thesinine** has not been found in the crystallographic databases. Therefore, precise bond lengths and angles from X-ray diffraction are not available.


Experimental Protocols General Protocol for Isolation and Purification of Pyrrolizidine Alkaloids

The following is a generalized workflow for the isolation and purification of pyrrolizidine alkaloids like **thesinine** from plant material, based on common methods reported in the literature.[2]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thesinine: A Comprehensive Technical Guide to its Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609334#thesinine-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com